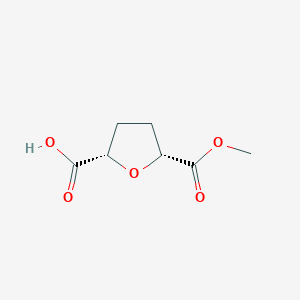

cis-5-(Methoxycarbonyl)tetrahydrofuran-2-carboxylic acid

Description

cis-5-(Methoxycarbonyl)tetrahydrofuran-2-carboxylic acid is a tetrahydrofuran (THF) derivative featuring a methoxycarbonyl (-COOCH₃) group at the 5-position and a carboxylic acid (-COOH) group at the 2-position of the saturated furan ring. This compound is of interest in organic synthesis and pharmaceutical research due to its bifunctional reactivity, enabling applications in esterification, amidation, and chiral intermediate synthesis.

Properties

IUPAC Name |

(2S,5R)-5-methoxycarbonyloxolane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O5/c1-11-7(10)5-3-2-4(12-5)6(8)9/h4-5H,2-3H2,1H3,(H,8,9)/t4-,5+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHSCEGGPAKMDDE-CRCLSJGQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(O1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1CC[C@H](O1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96479-20-8 | |

| Record name | rac-(2R,5S)-5-(methoxycarbonyl)oxolane-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-5-(Methoxycarbonyl)tetrahydrofuran-2-carboxylic acid can be achieved through various methods. One common approach involves the nucleophilic addition of nucleophiles to cyclic acetals and hemiacetals, which effectively builds tetrahydrofurans from readily available starting materials . This method generally proceeds with high diastereoselectivity, which is predictable using stereoelectronic effects .

Industrial Production Methods: Industrial production methods for this compound may involve oxidative cyclizations and [3+2]-cycloadditions. These methods are advantageous due to their efficiency and the ability to produce the desired compound in large quantities .

Chemical Reactions Analysis

Types of Reactions: Cis-5-(Methoxycarbonyl)tetrahydrofuran-2-carboxylic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as osmium tetroxide and permanganate can be used to oxidize this compound.

Reduction: Sodium borohydride (NaBH₄) is often used for the reduction of hemiacetals to form tetrahydrofurans.

Substitution: Palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling, are commonly employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative cyclization can lead to the formation of 2,5-trans-tetrahydrofurans .

Scientific Research Applications

Organic Synthesis

Cis-5-(Methoxycarbonyl)tetrahydrofuran-2-carboxylic acid serves as an important building block in organic synthesis. It can be utilized to create various derivatives that are valuable in pharmaceuticals and agrochemicals. The compound's ability to participate in reactions such as esterification, amidation, and cyclization allows for the formation of diverse chemical structures.

Medicinal Chemistry

Research indicates that this compound exhibits significant biological activities, making it a candidate for drug development. Studies have shown its potential as an inhibitor of key enzymes involved in disease processes, particularly in the context of antimicrobial therapy.

Case Study: Antimycobacterial Activity

One notable study assessed the compound's efficacy against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. The compound was tested for its ability to inhibit mycobactin biosynthesis, a critical pathway for the survival of the bacteria. Results indicated that this compound could effectively disrupt this process, showcasing its potential as an antitubercular agent with low cytotoxicity against human cells (IC50 > 100 μM) .

Biological Interaction Studies

Interaction studies involving this compound focus on its binding affinity with various biological targets. These studies are essential for understanding the mechanism of action of the compound and its derivatives in biological systems.

Mechanism of Action

The mechanism by which cis-5-(Methoxycarbonyl)tetrahydrofuran-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in various biochemical reactions, influencing cell function and signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

cis-5-(Hydroxymethyl)tetrahydrofuran-2-carboxylic Acid

- Structure : Features a hydroxymethyl (-CH₂OH) group at the 5-position instead of methoxycarbonyl.

- Synthesis : Produced via enzyme-catalyzed asymmetric hydrolysis of meso-diesters using porcine liver esterase (PLE), achieving enantiomers with high optical purity .

- Applications : Serves as a chiral building block for pharmaceuticals. The hydroxymethyl group facilitates further functionalization (e.g., oxidation to carboxylic acids or esterification).

- Key Difference : The methoxycarbonyl group in the target compound enhances electrophilicity, making it more reactive in nucleophilic acyl substitutions compared to the hydroxymethyl analog.

(S)-(+)-5-Oxotetrahydrofuran-2-carboxylic Acid

- Structure : Contains a ketone (oxo, -C=O) group at the 5-position.

- Commercial Availability : Listed in TCI Chemicals (CAS 21461-84-7) at ¥24,500.00 per 25 mL, indicating industrial relevance .

- Reactivity : The oxo group enables aldol condensations or reductions, contrasting with the ester group’s susceptibility to hydrolysis or transesterification.

- Application : Likely used in asymmetric synthesis or as a precursor for heterocyclic compounds.

Furan-Based Benzoic Acid Derivatives

- Examples: 2-Chloro-5-[5-({3-ethyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid .

- Structure : Aromatic furan rings with complex substituents, differing from the saturated THF core.

- Applications : These compounds are often explored for biological activity (e.g., antimicrobial, anti-inflammatory). The THF derivatives, in contrast, may prioritize stereochemical control for chiral drug synthesis.

Data Table: Comparative Analysis of THF Derivatives

Research Findings and Insights

Enzymatic Synthesis : The enzymatic hydrolysis method for cis-5-(hydroxymethyl)tetrahydrofuran-2-carboxylic acid suggests that similar biocatalytic routes could be adapted to synthesize the target compound by introducing methoxycarbonyl via esterification.

Structural Stability : The saturated THF ring in these compounds improves conformational rigidity compared to furan derivatives, enhancing stereochemical stability in drug design .

Commercial Viability: The high cost of (S)-(+)-5-oxotetrahydrofuran-2-carboxylic acid underscores the economic challenges in scaling up enantioselective syntheses, a consideration for the target compound’s production.

Biological Activity

Cis-5-(Methoxycarbonyl)tetrahydrofuran-2-carboxylic acid is an organic compound characterized by its unique structural features, including a tetrahydrofuran ring and both methoxycarbonyl and carboxylic acid functional groups. Its molecular formula is C₇H₈O₅, and its cis configuration around the tetrahydrofuran ring significantly influences its biological activity. This article explores the compound's biological activity, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The structural configuration of this compound is critical for its biological interactions. The presence of the methoxycarbonyl group enhances its reactivity, while the carboxylic acid group is essential for forming hydrogen bonds with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₈O₅ |

| Molecular Weight | 172.14 g/mol |

| Functional Groups | Methoxycarbonyl, Carboxylic |

| Structural Configuration | Cis |

Biological Activity

Research has indicated that this compound exhibits various biological activities, including:

- Antitumor Activity : Preliminary studies suggest that this compound may have cytotoxic effects against certain cancer cell lines. For instance, it has been evaluated for its ability to inhibit cell proliferation in human glioma cells, showing promising results in inducing apoptosis (programmed cell death) .

- Enzyme Inhibition : The compound has been investigated for its interaction with specific enzymes involved in metabolic pathways. Its structural features allow it to act as a competitive inhibitor in certain biochemical reactions, potentially affecting pathways related to cancer progression .

- Antimicrobial Properties : There is emerging evidence that this compound may exhibit antimicrobial activity, although further studies are needed to elucidate its effectiveness against various microbial strains .

The mechanism by which this compound exerts its biological effects involves several key interactions:

- Binding Affinity : The compound's ability to bind to specific receptors or enzymes is crucial for its biological activity. Interaction studies have shown that it can form stable complexes with target proteins, influencing their activity .

- Cell Signaling Pathways : By modulating signaling pathways associated with cell growth and apoptosis, this compound may alter cellular responses to external stimuli. This effect is particularly relevant in cancer biology, where dysregulation of these pathways often leads to tumorigenesis .

- Structural Similarity to Other Bioactive Compounds : The compound shares structural similarities with other biologically active molecules, which may provide insights into its potential therapeutic applications. For example, comparisons with tetrahydrofuran derivatives reveal common mechanisms of action that could be exploited in drug design .

Case Studies

Several studies have explored the biological activity of this compound:

- Study on Antitumor Effects : In vitro assays demonstrated that treatment with this compound resulted in a significant reduction in cell viability in glioma cell lines (U87MG and T98G), with IC50 values indicating effective concentrations for inducing apoptosis .

- Enzyme Interaction Studies : Research involving enzyme assays showed that this compound acts as an inhibitor of key enzymes involved in metabolic pathways related to cancer, suggesting potential applications in targeted therapy .

- Comparative Analysis with Related Compounds : A comparative study highlighted the unique properties of this compound relative to other tetrahydrofuran derivatives, emphasizing its distinct biological profile and potential advantages in medicinal applications .

Q & A

Q. What synthetic strategies are recommended for preparing cis-5-(Methoxycarbonyl)tetrahydrofuran-2-carboxylic acid, and how do reaction conditions influence stereoselectivity?

- Methodological Answer : The synthesis typically involves hydrogenation of a substituted furan precursor (e.g., 5-(methoxycarbonyl)furan-2-carboxylic acid) under controlled conditions. Catalytic hydrogenation with palladium or ruthenium catalysts in polar solvents (e.g., ethanol/water mixtures) is common. Stereochemical control is achieved via chiral auxiliaries or asymmetric catalysis . For example, hydrogenation of the furan ring at 50–80°C under 3–5 bar H₂ pressure yields the tetrahydrofuran derivative. Post-synthesis purification via recrystallization (using acetone/hexane) ensures >95% cis-isomer purity .

Q. How can researchers confirm the structural identity and stereochemical purity of this compound?

- Methodological Answer : Use a combination of NMR (¹H/¹³C) and chiral HPLC for stereochemical validation. Key NMR signals include:

- ¹H NMR : δ 4.3–4.5 ppm (multiplet for tetrahydrofuran protons), δ 3.7 ppm (singlet for methoxy group).

- ¹³C NMR : δ 175–178 ppm (carboxylic acid C=O), δ 170–172 ppm (methoxycarbonyl C=O).

Chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol mobile phase) resolves cis and trans isomers, with retention times calibrated against standards .

Advanced Research Questions

Q. What computational approaches are effective in predicting the reactivity of this compound in nucleophilic acyl substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G* level) model the electronic effects of substituents. The methoxycarbonyl group increases electrophilicity at the carboxylic acid via inductive effects, favoring nucleophilic attack. Solvent effects (e.g., water vs. THF) are modeled using the Polarizable Continuum Model (PCM). Validation via experimental kinetics (e.g., monitoring reaction progress with LC-MS) is critical .

Q. How do pH and solvent conditions impact the stability of this compound in biological assay buffers?

- Methodological Answer : The compound exhibits pH-dependent stability due to its carboxylic acid group.

- Stability Profile :

Q. What strategies mitigate racemization during large-scale synthesis of the cis-isomer?

- Methodological Answer : Racemization occurs via ring-opening intermediates at elevated temperatures. Mitigation strategies include:

- Low-Temperature Hydrogenation : Maintain reaction temperatures <60°C.

- Chiral Ligands : Use (R)-BINAP with Ru catalysts for enantioselective hydrogenation.

- In Situ Monitoring : FTIR tracking of C=O peaks (1720 cm⁻¹ for methoxycarbonyl) ensures reaction quench before side reactions dominate.

Scalable purification via simulated moving bed (SMB) chromatography achieves >99% cis-isomer yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.